![molecular formula C22H22O4 B4951718 1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B4951718.png)
1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene
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Overview
Description
1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene is an organic compound with a complex structure featuring multiple ether linkages and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-ethoxy-2-bromoethane with 3-phenoxyphenol to form an ether linkage. This intermediate is then reacted with another equivalent of 3-phenoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene
- 2-phenoxy-1-phenylethane
- 1-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene
Uniqueness
1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene is unique due to its specific ether linkages and aromatic structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-ethoxy-2-[2-(3-phenoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-2-23-21-13-6-7-14-22(21)25-16-15-24-19-11-8-12-20(17-19)26-18-9-4-3-5-10-18/h3-14,17H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFZQHPBIOTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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